Methyl 2-methoxytetrafluoropropionate

概要

説明

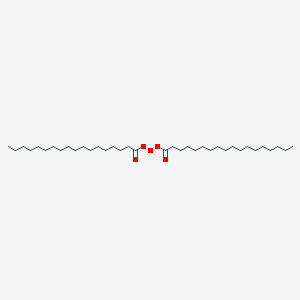

“Methyl 2-methoxytetrafluoropropionate” is a chemical compound with the CAS number 10186-63-7 . It has a molecular weight of 190.09 .

Molecular Structure Analysis

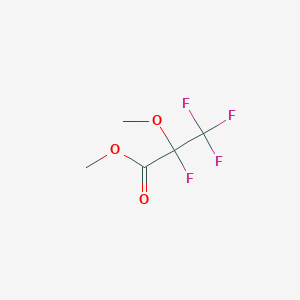

The molecular formula of “this compound” is C5H6F4O3 . This indicates that it contains five carbon atoms, six hydrogen atoms, four fluorine atoms, and three oxygen atoms.Physical And Chemical Properties Analysis

“this compound” has a boiling point of 40-41/21 Torr . It has a density of 1.3±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .科学的研究の応用

Synthetic Utility in Organic Chemistry

Methyl 2-methoxytetrafluoropropionate has been demonstrated as a significant reagent in synthetic organic chemistry. It serves as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, leading to the formation of compounds like 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These products were generated through a two-step process involving the Claisen condensation of acetophenones with this compound, followed by sulfuric acid-mediated deprotection of the reaction products. This method showcases the reagent's versatility and contribution to the field of heterocyclic compound synthesis, making it a valuable tool for the development of complex molecular structures (Irgashev et al., 2009), (Irgashev et al., 2015).

Reactions with Diamines and Other Compounds

Further investigations into the reactivity of compounds synthesized using this compound have revealed interesting results. For instance, 2-(trifluoroacetyl)chromones, obtained through a similar Claisen condensation process, exhibited significant reactions with 1,2-diamines, yielding complex molecules such as 2-salicyloylmethylene-3-(trifluoromethyl)-1,2,5,6-tetrahydropyrazines and quinoxaline derivatives. The regioisomeric and tautomeric composition of these compounds was studied, shedding light on the intricate chemistry involved in their formation and the potential applications of these reactions in synthesizing novel compounds with specific structural features (Safrygin et al., 2015).

Safety and Hazards

“Methyl 2-methoxytetrafluoropropionate” is a flammable liquid and vapour. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. Heating may cause expansion or decomposition leading to violent rupture of containers . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers I found a paper titled "this compound as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones" . This paper might provide more detailed information about the compound.

作用機序

Target of Action

Methyl 2-methoxytetrafluoropropionate is a chemical compound with the molecular formula C5H6F4O3 The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It has been used as an intermediate in the synthesis of other compounds . For instance, it has been used in the Claisen condensation of acetophenones, leading to the formation of intermediate compounds .

Biochemical Pathways

It is known to participate in the Claisen condensation reaction, which is a carbon-carbon bond-forming reaction and a crucial step in the biosynthesis of numerous organic compounds .

Pharmacokinetics

Its molecular weight is 190.09 , which might influence its absorption and distribution in the body. Further pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.

Result of Action

As an intermediate in chemical reactions, it contributes to the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 40-41/21 Torr , indicating that it can vaporize at relatively low temperatures. It’s also noted that heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, temperature and pressure are critical factors in its stability and efficacy.

特性

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRUEZRLRNISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379548 | |

| Record name | Methyl 2-methoxytetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-63-7 | |

| Record name | Methyl 2-methoxytetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2-methoxytetrafluoropropionate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent of methyl trifluoropyruvate, a compound difficult to utilize directly due to its reactivity. This reagent allows for the introduction of the trifluoroacetyl group into various molecules. [] This is particularly useful in the synthesis of heterocyclic compounds like chromones, which are important structural motifs in medicinal chemistry. [, ]

Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?

A2: One example is its use in the synthesis of 2-(trifluoroacetyl)chromones. [] The Claisen condensation of this compound with various acetophenones, followed by acid-catalyzed cyclization, provides access to these compounds. This method showcases the utility of this compound in constructing complex molecules with potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。